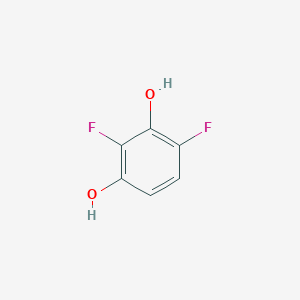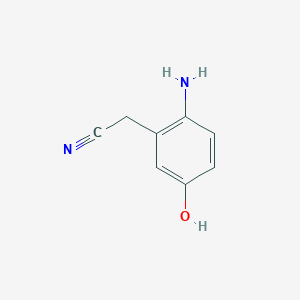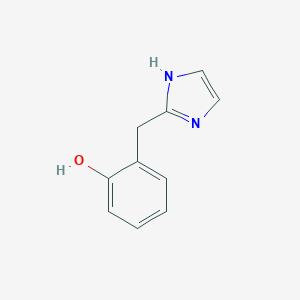
2-(1-Imidazolylmethyl)phenol
Vue d'ensemble
Description
2-(1-Imidazolylmethyl)phenol, also known as IMI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies. In
Mécanisme D'action
The mechanism of action of 2-(1-Imidazolylmethyl)phenol is not yet fully understood. However, studies have suggested that it works by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition results in the disruption of various biochemical pathways, leading to the desired physiological effects.
Effets Biochimiques Et Physiologiques
2-(1-Imidazolylmethyl)phenol has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, it has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(1-Imidazolylmethyl)phenol in lab experiments is its potency and specificity. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a valuable tool for studying various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that high concentrations of 2-(1-Imidazolylmethyl)phenol can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-Imidazolylmethyl)phenol. One of the most significant directions is the development of new derivatives of this compound that exhibit improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Imidazolylmethyl)phenol and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential toxicity of this compound and its effects on various cell types.
Conclusion:
In conclusion, 2-(1-Imidazolylmethyl)phenol is a promising compound that has potential applications in scientific research. Its inhibitory activity against enzymes, antioxidant and anti-inflammatory properties, and potential therapeutic applications make it a valuable tool for studying various biochemical pathways and treating various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and future applications.
Applications De Recherche Scientifique
2-(1-Imidazolylmethyl)phenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and phosphodiesterases. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer and cardiovascular diseases.
Propriétés
Numéro CAS |
163298-86-0 |
|---|---|
Nom du produit |
2-(1-Imidazolylmethyl)phenol |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C10H10N2O/c13-9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12) |
Clé InChI |
KPBKFEFUHSYUHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
SMILES canonique |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
Synonymes |
2-(1H-IMIDAZOL-2-YLMETHYL)-PHENOL |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

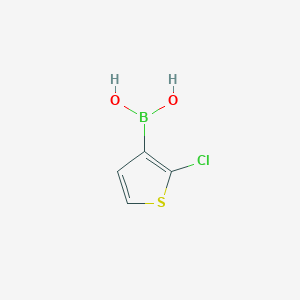
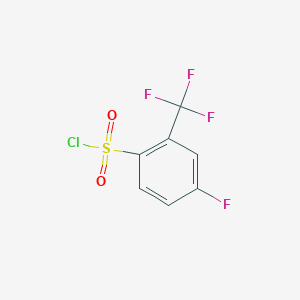
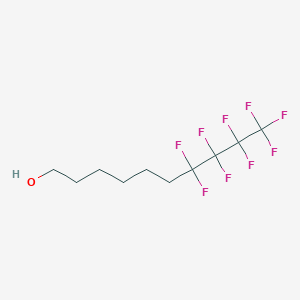


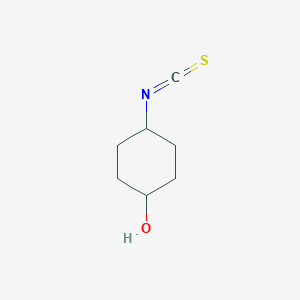


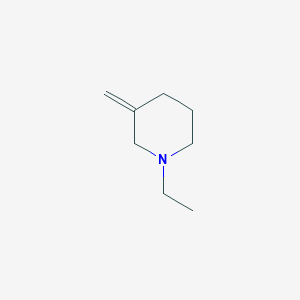

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
